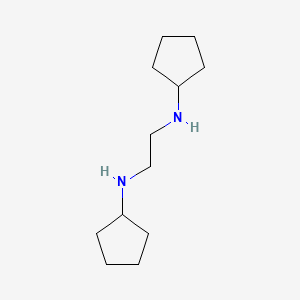

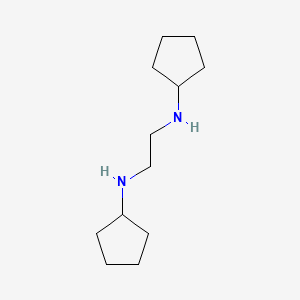

![molecular formula C14H17N3O4 B12294588 11-Amino-8-(hydroxymethyl)-7-methoxy-12-methyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione](/img/structure/B12294588.png)

11-Amino-8-(hydroxymethyl)-7-methoxy-12-methyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

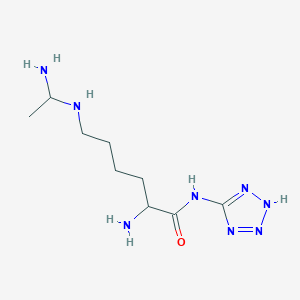

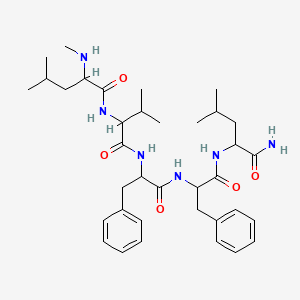

La 10-Décarbamoylmitomycine C est un dérivé de la mitomycine C, un agent alkylant de l'ADN bien connu. Ce composé ne possède pas le groupe carbamate en position C10, ce qui le distingue de son composé parent. Il est connu pour ses propriétés cytotoxiques, principalement dues à sa capacité à former des monoadduits d'ADN et des liaisons croisées, qui perturbent la structure et la fonction de l'ADN .

Méthodes De Préparation

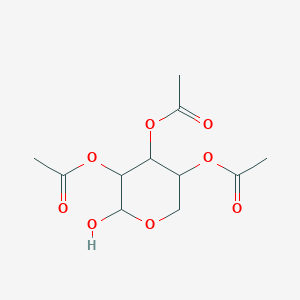

La synthèse de la 10-Décarbamoylmitomycine C implique plusieurs étapes. Une méthode courante consiste à éliminer le groupe carbamate de la mitomycine C. Cela peut être réalisé par des réactions chimiques impliquant des réactifs et des conditions spécifiques. Par exemple, l'utilisation d'acides ou de bases forts peut faciliter l'élimination du groupe carbamate, conduisant à la formation de 10-Décarbamoylmitomycine C . Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

La 10-Décarbamoylmitomycine C subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. Les réactions de substitution nucléophile sont courantes, où les nucléophiles comme les ions hydroxyde ou les amines remplacent les groupes existants. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications De Recherche Scientifique

La 10-Décarbamoylmitomycine C a un large éventail d'applications en recherche scientifique :

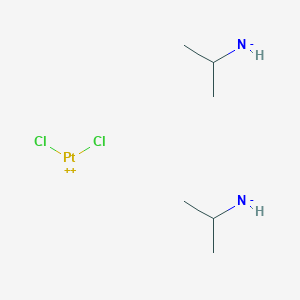

Chimie : Elle est utilisée comme composé modèle pour étudier les mécanismes d'alkylation et de réticulation de l'ADN.

Biologie : Les chercheurs l'utilisent pour étudier les réponses cellulaires aux dommages de l'ADN et les mécanismes de réparation.

Mécanisme d'action

Le mécanisme d'action de la 10-Décarbamoylmitomycine C implique son activation in vivo pour former un agent alkylant bifonctionnel. Cette forme activée se lie à l'ADN, conduisant à la formation de monoadduits d'ADN et de liaisons croisées. Ces modifications perturbent la réplication et la transcription de l'ADN, conduisant finalement à la mort cellulaire. Le composé peut activer une voie de mort cellulaire indépendante de p53, le rendant efficace même dans les cellules dépourvues de p53 fonctionnel .

Mécanisme D'action

The mechanism of action of 10-Decarbamoylmitomycin C involves its activation in vivo to form a bifunctional alkylating agent. This activated form binds to DNA, leading to the formation of DNA monoadducts and cross-links. These modifications disrupt DNA replication and transcription, ultimately leading to cell death. The compound can activate a p53-independent cell death pathway, making it effective even in cells lacking functional p53 .

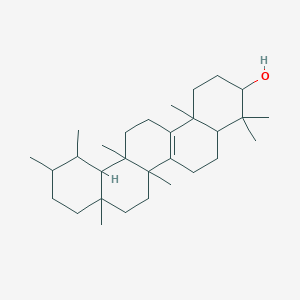

Comparaison Avec Des Composés Similaires

La 10-Décarbamoylmitomycine C est similaire à d'autres dérivés de la mitomycine, tels que la mitomycine C. Elle ne possède pas le groupe carbamate en position C10, ce qui lui confère des propriétés uniques. Contrairement à la mitomycine C, la 10-Décarbamoylmitomycine C forme différents adduits d'ADN stéréoisomériques, ce qui peut conduire à des réponses biochimiques distinctes . D'autres composés similaires comprennent :

Mitomycine A : Un autre dérivé de la mitomycine avec des groupes fonctionnels différents.

Porfiromycine : Un analogue de la mitomycine avec un schéma de substitution différent.

Azaquinomycine : Un composé apparenté avec un mécanisme d'action similaire mais des caractéristiques structurelles différentes.

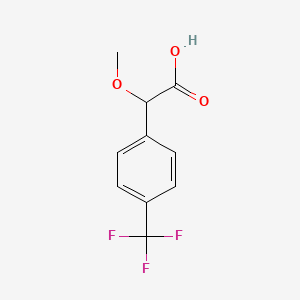

Propriétés

Formule moléculaire |

C14H17N3O4 |

|---|---|

Poids moléculaire |

291.30 g/mol |

Nom IUPAC |

11-amino-8-(hydroxymethyl)-7-methoxy-12-methyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione |

InChI |

InChI=1S/C14H17N3O4/c1-5-9(15)12(20)8-6(4-18)14(21-2)13-7(16-13)3-17(14)10(8)11(5)19/h6-7,13,16,18H,3-4,15H2,1-2H3 |

Clé InChI |

OUADMZZEIRSDSG-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2CO)OC)N4)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide](/img/structure/B12294510.png)

![2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde](/img/structure/B12294526.png)

![2-[4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetic acid](/img/structure/B12294555.png)

![(1S,2R)-1-[(2R,3R,4S,6R)-3-amino-4,6-dihydroxy-6-methyl-oxan-2-yl]propane-1,2,3-triol](/img/structure/B12294576.png)

![N-[2-methoxy-5-[1-methyl-4-[[1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]methoxy]pyrazolo[3,4-b]pyridin-6-yl]pyridin-3-yl]methanesulfonamide](/img/structure/B12294596.png)